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Sophoranone has been computationally identified as a promising candidate for inhibiting specific protein

targets relevant to cancer. The table below summarizes the quantitative data from these studies.
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(3S7S), PI3K Alpha (7PG6)
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Based on the search results, here are the detailed methodologies used in the studies that involved

Sophoranone.

1. Compound and Target Preparation [1]

Ligand Database: 129 herbal compounds associated with breast cancer were retrieved from the
Traditional Chinese Medicine Systems Pharmacology (TCMSP) database.

Ligand Preparation: 3D structures of the compounds were obtained from NCBI PubChem.
Structures were optimized using the MM2 force field with ChemOffice software.

Protein Target Selection: Three breast cancer-associated targets were selected based on
established roles in pathophysiology and availability of crystal structures: Epidermal Growth Factor
Receptor Kinase (PDB ID: 1XKK), Aromatase (PDB ID: 3S7S), and PI3K Alpha (PDB ID: 7PG6).

2. Molecular Docking Protocol [1]

Software: Docking simulations were performed using MVD 7.0 (Molexus IVS, Denmark).
Docking Methodology: A grid-based docking approach was used. The binding pockets and active
sites of the target proteins were identified first.

Parameters: Both ligands and protein receptors were treated as flexible. Key parameters included:
RMSD threshold: 2.00 Å

Evolution algorithm: Simplex method
Iterations: 1,000

3. Post-Docking Validation and Analysis [1]

Molecular Dynamics (MD) Simulation:
Software: Desmond (Schrödinger Inc.)
Force Field: OPLS_2005
System Setup: The system was solvated with TIP3P water molecules in an orthorhombic box,

neutralized with counterions, and supplemented with 0.15 M NaCl.
Simulation Run: 100 ns simulation in the NPT ensemble at 300 K and 1 atm pressure using

the Martyna-Tuckerman-Klein Barostat.
Analysis: Stability was evaluated by analyzing Root Mean Square Deviation (RMSD), Root
Mean Square Fluctuation (RMSF), protein-ligand contacts, and dynamic cross-correlation.

ADME-Toxicity Profiling:

Tools: SWISS-ADME and ADMET-AI.
Analysis: Predictions were based on a graph neural network architecture (Chemprop-RDKit).

Key parameters assessed included lipophilicity (LIPO), molecular weight (SIZE), polarity
(POLAR), insolubility (INSOLU), insaturation (INSATU), and flexibility (FLEX).
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Research Context and Workflow

To help visualize the typical research workflow in these studies, the following diagram maps out the key

stages from initial screening to lead compound validation:

Start: Database Screening
(TCMSP, PubChem)

1. Compound & Target
Preparation

  Identifies Sophoranone

2. Molecular Docking
(Flexible ligand & receptor)

3. Post-Docking Analysis
(Binding affinity, pose analysis)

  Ranks as top hit

4. MD Simulation & Validation
(100 ns, stability analysis)

  Confirms complex stability

5. ADMET & DFT Profiling
(Drug-likeness, toxicity)

Lead Compound
Validation
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Interpretation and Future Directions

The studies position Sophoranone as a high-priority candidate for further development.

Promising Multi-Target Profile: Its identification as a top hit against three distinct breast cancer

targets (EGFR, Aromatase, PI3Kα) suggests a potential for multi-targeted therapy, which could be
advantageous for complex diseases like cancer [1].

Requirement for Experimental Validation: Both studies explicitly recommend further experimental
validation to confirm the computational predictions. The logical next steps include in vitro enzymatic

inhibition assays and in vivo studies to verify efficacy and safety [1] [2].
Foundation for SAR and Derivative Design: Sophoranone's confirmed activity makes it an

excellent lead compound for structural optimization. Researchers can use the docking poses and
SAR principles to design and synthesize novel derivatives with improved potency and

pharmacokinetic properties [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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